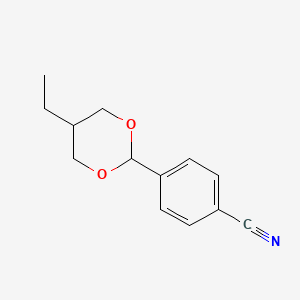![molecular formula C12H15Br2NO B13790714 N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide CAS No. 82022-28-4](/img/structure/B13790714.png)
N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide is an organic compound with the molecular formula C12H15Br2NO It is characterized by the presence of bromomethyl groups attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide typically involves the bromination of a methyl-substituted phenyl compound followed by acetamidation. One common synthetic route includes:
Bromination: The starting material, 2,4-dimethyl-5-methylphenyl, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 2,4-bis(bromomethyl)-5-methylphenyl.
Acetamidation: The brominated intermediate is then reacted with acetamide in the presence of a base like sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Scientific Research Applications
N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This compound may also interfere with cellular pathways by modifying key enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-[[2,4-bis(chloromethyl)-5-methyl-phenyl]methyl]acetamide: Similar structure but with chloromethyl groups instead of bromomethyl groups.
N-[[2,4-bis(methyl)-5-methyl-phenyl]methyl]acetamide: Lacks the halogen substituents, leading to different reactivity and applications.
Uniqueness
N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide is unique due to the presence of bromomethyl groups, which confer distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in various scientific fields.
Properties
CAS No. |
82022-28-4 |
|---|---|
Molecular Formula |
C12H15Br2NO |
Molecular Weight |
349.06 g/mol |
IUPAC Name |
N-[[2,4-bis(bromomethyl)-5-methylphenyl]methyl]acetamide |
InChI |
InChI=1S/C12H15Br2NO/c1-8-3-12(7-15-9(2)16)11(6-14)4-10(8)5-13/h3-4H,5-7H2,1-2H3,(H,15,16) |
InChI Key |
QZOLVGXGIVJXQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CBr)CBr)CNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


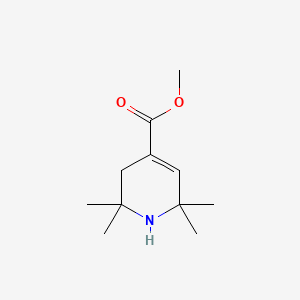
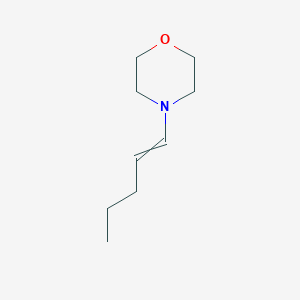
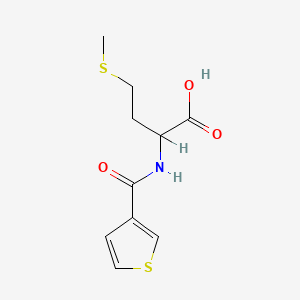
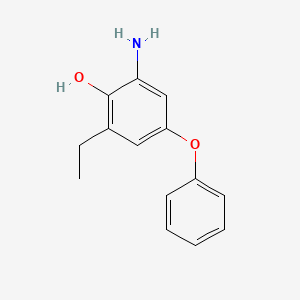
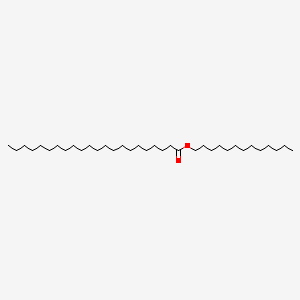
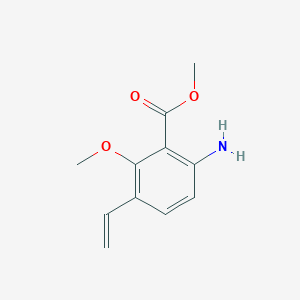

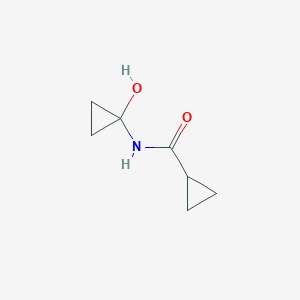
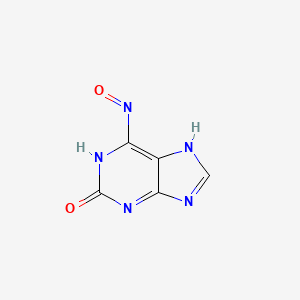
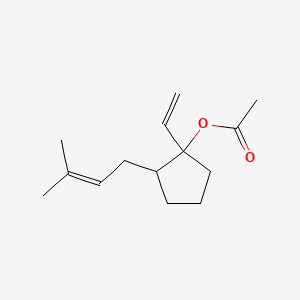
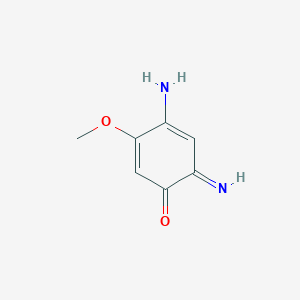
![Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester](/img/structure/B13790704.png)
![(8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B13790708.png)
